molecular formula C10H20ClNO2 B13515277 Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride

Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride

Cat. No.: B13515277
M. Wt: 221.72 g/mol
InChI Key: SCFZOKPVEYNHRE-UHFFFAOYSA-N
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Description

Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride (CAS: Not explicitly provided; molecular formula: C₁₀H₁₉NO₂·HCl) is a cyclohexane-based secondary amine ester hydrochloride. Its structure features a cyclohexyl ring substituted with a methylamino group at the 1-position and a methyl ester at the adjacent acetoxy group . The compound is likely utilized as a synthetic intermediate in pharmaceutical chemistry, given its structural similarity to other patented intermediates (e.g., in EP 4,374,877 A2) .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl 2-[1-(methylamino)cyclohexyl]acetate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-11-10(8-9(12)13-2)6-4-3-5-7-10;/h11H,3-8H2,1-2H3;1H

InChI Key

SCFZOKPVEYNHRE-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)CC(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkane Ring Variants

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Structure: Cyclobutane ring with methylamino and methyl ester groups .
  • Molecular Formula: C₇H₁₄ClNO₂.
  • LCMS m/z 411 [M+H]⁺, suggesting lower molecular weight compared to the cyclohexyl analog .
  • Applications : Used in synthesizing spirolactam derivatives in EP 4,374,877 A2 .
Ethyl 2-[1-(Methylamino)cyclohexyl]acetate Hydrochloride
  • Structure : Ethyl ester variant of the target compound .
  • Molecular Formula: C₁₁H₂₂ClNO₂.
  • Key Differences :
    • Ethyl ester increases lipophilicity (logP) compared to the methyl ester, influencing solubility and pharmacokinetics in drug design.
    • CAS: 939760-85-7 .

Substituent Position and Functional Group Variations

Methyl 2-(4-(Aminomethyl)cyclohexyl)acetate Hydrochloride
  • Structure: Cyclohexyl ring with a primary aminomethyl group at the 4-position .
  • Molecular Formula: C₁₀H₂₀ClNO₂.
  • Key Differences: Primary amine (vs. Substitution at the 4-position alters steric and electronic properties compared to 1-position substitution .
Methyl 1-[[(E)-Arylidenemethylamino]methylamino]cycloalkane-carboxylate Derivatives
  • Examples : Cyclopentane and cyclobutane analogs with extended aryl substituents (e.g., EP 4,374,877 A2) .
  • LCMS m/z 540.2 [M+H]⁺ for cyclopentane derivatives .
Table 1: Comparative Properties
Compound Molecular Formula Ring Size Ester Group LCMS [M+H]⁺ Key Applications
Target Compound C₁₀H₁₉NO₂·HCl Cyclohexane Methyl N/A Pharmaceutical intermediate
Methyl 1-(Methylamino)cyclobutanecarboxylate HCl C₇H₁₄ClNO₂ Cyclobutane Methyl 411 Spirolactam synthesis
Ethyl 2-[1-(Methylamino)cyclohexyl]acetate HCl C₁₁H₂₂ClNO₂ Cyclohexane Ethyl N/A Research chemical
Cyclopentane arylidenemethylamino analog C₂₄H₂₈F₂N₃O₄·HCl Cyclopentane Methyl 540.2 Kinase inhibitor precursor

Research Implications and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound and its analogs serve as precursors in synthesizing bioactive molecules, such as kinase inhibitors and spirolactams .
  • Structure-Activity Relationships (SAR) :
    • Cyclohexyl analogs offer balanced steric bulk for receptor binding compared to smaller rings.
    • Ethyl esters may improve membrane permeability in drug candidates vs. methyl esters .
  • ), analogs with aryl substituents (e.g., AH-7921) highlight the importance of structural modifications in legal classifications .

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